N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-11-16(13(3)23-20-11)17(22)19-10-18(8-4-5-9-18)15-7-6-14(24-15)12(2)21/h6-7,12,21H,4-5,8-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNVYNINZZKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 335.5 g/mol. It features a thiophene ring, a cyclopentyl group, and an isoxazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N2O2S |
| Molecular Weight | 335.5 g/mol |
| CAS Number | 2034499-83-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other compounds in its class that target cyclooxygenase (COX) enzymes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit COX-2, leading to reduced prostaglandin synthesis, which is crucial in inflammation and pain pathways.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling related to inflammation and pain perception.
Anti-inflammatory Properties
Studies have shown that this compound exhibits significant anti-inflammatory effects in vitro. In a controlled study, the compound demonstrated a dose-dependent reduction in inflammatory cytokines in cultured macrophages.
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
- Thiophene Ring : Known for enhancing lipophilicity and potential receptor interactions.
- Isoxazole Moiety : Implicated in enzyme inhibition due to its ability to mimic substrate structures.
Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of the compound using an animal model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups.
Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic applications.
Scientific Research Applications
Preliminary studies indicate that N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide may interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. These interactions could influence pathways related to oxidative stress and inflammation, making the compound a candidate for further investigation in:
- Antioxidant Activity : The compound may exhibit properties that help mitigate oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses.
- Anti-inflammatory Effects : Initial findings suggest potential modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Medicinal Chemistry
This compound is being explored as a lead compound for developing new therapeutic agents. Its unique structure allows for the design of derivatives with improved efficacy and selectivity against specific biological targets.
Case Studies
-
Oxidative Stress Modulation :
- A study focused on the compound's ability to reduce oxidative stress markers in cellular models showed promising results, indicating potential applications in neurodegenerative diseases where oxidative damage is prevalent.
-
Inflammation Pathway Investigation :
- Research evaluating the compound's effects on cytokine production revealed that it could downregulate pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory disease models.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Hydroxyethyl Group : Achieved via alkylation followed by oxidation.
- Cyclopentyl Group Attachment : Often performed through Grignard reactions or other organometallic approaches.
- Isoxazole Formation : The final step involves cyclization to form the isoxazole ring.
Potential Future Directions
Given its promising biological activity, future research could focus on:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models to establish therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Identifying key structural features that enhance biological activity and reduce toxicity.
- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials for specific indications related to oxidative stress and inflammation.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, leveraging functional group transformations and coupling strategies. Key steps inferred from analogous procedures include:
Thiophene Core Functionalization
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The 5-(1-hydroxyethyl)thiophen-2-yl group is synthesized via Sonogashira coupling or lithiation-borylation of 2-bromothiophene derivatives, followed by reduction (e.g., NaBH₄) to introduce the hydroxyethyl group .
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Example: In , thiophene derivatives were functionalized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters under argon, yielding substituted thiophenes.
Cyclopentylmethyl Linker Formation
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The cyclopentylmethyl group is introduced via alkylation or Grignard reactions . For instance, describes alkylation using bromomethylcyclopentane with NaH in DMF, forming the cyclopentylmethyl bridge.
Isoxazole-Carboxamide Assembly
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The 3,5-dimethylisoxazole-4-carboxamide is synthesized through condensation of hydroxylamine with diketones, followed by acylation. Acylation with chloroformate or activated esters (e.g., using DCC/DMAP) attaches the carboxamide to the cyclopentylmethyl-thiophene backbone .
Key Chemical Transformations
The compound undergoes several characteristic reactions due to its functional groups:
Hydroxyethyl Oxidation
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The secondary alcohol (1-hydroxyethyl) is susceptible to oxidation with CrO₃ or Dess-Martin periodinane, forming a ketone. This reaction is critical for prodrug activation or metabolite studies .
Amide Hydrolysis
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Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to a carboxylic acid. This is a potential degradation pathway, requiring stability studies.
Thiophene Electrophilic Substitution
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The thiophene ring undergoes sulfonation or halogenation (e.g., Br₂ in CH₂Cl₂) at the α-position, enabling further derivatization .
Reaction Conditions and Yields
Data from analogous reactions ( ):
| Reaction | Conditions | Yield | Catalyst/Reagent |
|---|---|---|---|
| Thiophene bromination | Br₂, CH₂Cl₂, 0°C, 2 h | 78% | N/A |
| Suzuki coupling | Pd(PPh₃)₄, DME, 80°C, 18 h | 65% | Ar-B(OH)₂ |
| Hydroxyethyl reduction | NaBH₄, THF, 0°C → RT, 1 h | 82% | - |
| Amide acylation | DCC, DMAP, CH₂Cl₂, RT, 12 h | 70% | 3,5-dimethylisoxazole-4-acid |
Mechanistic Insights
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Pd-Catalyzed Coupling : The thiophene-boronate intermediate participates in cross-coupling via oxidative addition and transmetallation steps .
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Amide Bond Stability : The carboxamide’s stability is pH-dependent, with hydrolysis accelerated in acidic media due to protonation of the carbonyl oxygen.
Challenges and Optimization
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Steric Hindrance : The cyclopentyl group impedes nucleophilic attacks on the carboxamide, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .
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Regioselectivity : Thiophene functionalization requires careful control to avoid β-substitution, achieved via low-temperature lithiation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Pharmacopeial Standards
The Pharmacopeial Forum (2017) describes several thiazole- and thiophene-containing compounds with comparable scaffolds, though none directly match the target molecule. Key structural parallels and divergences are outlined below:
Table 1: Structural Features of Target Compound and Analogues
Key Observations :
Heterocycle Differences: The target compound’s thiophen-2-yl group lacks the nitrogen atom present in thiazole-based analogues (e.g., Compounds k, l, m).
Functional Group Variations : Unlike the ureido or carbamate groups in Pharmacopeial compounds, the target molecule’s isoxazole-4-carboxamide group introduces a rigid, planar structure that could enhance target binding specificity.
Substituent Effects : The 1-hydroxyethyl group on the cyclopentyl ring may confer metabolic stability compared to bulkier substituents (e.g., benzyl in Compound k), which could impede membrane permeability.
Table 2: Estimated Properties Based on Structural Comparisons
Rationale :
- The hydroxyethyl group in the target compound likely enhances solubility relative to benzyl-substituted analogues.
- Isoxazole’s electron-withdrawing nature may improve metabolic stability compared to ureido-linked compounds.
Q & A
What synthetic strategies are recommended for constructing the thiophene-isoxazole hybrid core of this compound?
Level: Basic (Synthetic Chemistry)
Methodological Answer:
The compound’s thiophene-isoxazole hybrid core requires sequential heterocyclic coupling. A plausible route involves:
- Step 1: Synthesis of the 5-(1-hydroxyethyl)thiophene-2-yl moiety via Friedel-Crafts alkylation or enzymatic hydroxylation of a pre-functionalized thiophene precursor.
- Step 2: Cyclopentyl ring formation through intramolecular cyclization using a Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling .
- Step 3: Isoxazole ring assembly via 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative, followed by methylation at positions 3 and 5 .
Critical Consideration: Protect the hydroxyethyl group during cyclopentane ring formation to prevent side reactions. Use TBDMS or acetyl protecting groups, as described in analogous glucopyranosyl syntheses .
How can substituent effects on the thiophene and isoxazole moieties be systematically evaluated to optimize biological activity?
Level: Advanced (Structure-Activity Relationship)
Methodological Answer:
- Design: Create a library of derivatives with variations at the hydroxyethyl (thiophene) and dimethyl (isoxazole) positions. Replace hydroxyethyl with methyl, ethyl, or fluoroethyl groups to assess steric/electronic impacts.
- Testing: Use in vitro assays (e.g., kinase inhibition, cytotoxicity) paired with computational docking to correlate substituent size/polarity with target binding.
- Data Analysis: Apply multivariate regression to identify substituent parameters (Hammett σ, LogP) driving activity. For example, notes that nitro or cyano groups on analogous heterocycles enhance antiviral potency .
What analytical techniques are essential for confirming the structural integrity of this compound?
Level: Basic (Analytical Chemistry)
Methodological Answer:
- NMR: Assign peaks using , , and 2D (COSY, HSQC) NMR to verify cyclopentylmethyl linker connectivity and isoxazole/thiophene regiochemistry.
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns matching the hybrid structure.
- Chromatography: HPLC-PDA at ≥95% purity, with retention time matched against intermediates.
- Reference: Follow protocols from , which mandates full characterization (yield, m.p., , NMR/IR assignments) for novel compounds .
How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?
Level: Advanced (Translational Research)
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution. Poor in vivo efficacy may stem from rapid metabolism of the hydroxyethyl group (e.g., oxidation to a ketone).
- Metabolite Identification: Use LC-MS/MS to detect major metabolites; modify labile groups (e.g., replace hydroxyethyl with a gem-dimethyl group) to enhance stability.
- Model Selection: Validate in vivo models (e.g., orthotopic vs. xenograft) to better replicate human pathophysiology. highlights the importance of model organism selection in data interpretation .
What role does the cyclopentylmethyl linker play in modulating the compound’s physicochemical properties?
Level: Advanced (Medicinal Chemistry)
Methodological Answer:
- Lipophilicity: The cyclopentylmethyl group increases LogP, enhancing membrane permeability. Compare LogP values (calculated vs. experimental) using HPLC-derived retention times.
- Conformational Rigidity: Molecular dynamics simulations can assess if the linker restricts rotational freedom, improving target binding.
- Synthetic Flexibility: The linker’s stability under acidic/basic conditions must be tested (e.g., via stress testing at pH 1–14 for 24h) to ensure compatibility with formulation .
What are common side reactions during the coupling of the isoxazole and thiophene subunits?
Level: Basic (Synthetic Challenges)
Methodological Answer:
- Oxazole Ring Opening: Isoxazole’s oxygen atom may undergo nucleophilic attack under basic conditions. Mitigate by using mild coupling agents (EDC/HOBt) and low temperatures.
- Thiophene Sulfur Oxidation: Thiophene’s sulfur can oxidize to sulfoxide during metal-catalyzed steps. Add antioxidants (e.g., BHT) or use inert atmospheres.
- Reference: highlights controlled synthesis of heterocyclic copolymers via optimized reaction conditions (e.g., APS initiator for radical stability) .
How can researchers validate target engagement and mechanism of action for this compound?
Level: Advanced (Pharmacology)
Methodological Answer:
- Biochemical Assays: Use fluorescence polarization or SPR to measure direct binding to purported targets (e.g., kinases, viral proteases).
- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in cell lysates upon compound treatment.
- Genetic Knockdown: siRNA-mediated silencing of the target protein should abolish compound efficacy, as in ’s Drosophila-based validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
